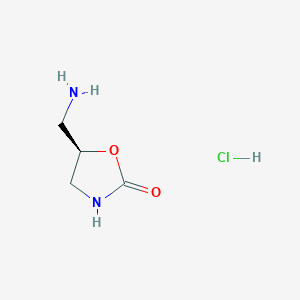

(R)-5-(Aminomethyl)oxazolidin-2-one hydrochloride

Description

(R)-5-(Aminomethyl)oxazolidin-2-one hydrochloride is a chiral oxazolidinone derivative characterized by its stereospecific aminomethyl substituent at the 5-position of the oxazolidinone ring and a hydrochloride salt form. Key structural and chemical properties include:

| Property | Value/Description |

|---|---|

| Molecular Formula | C₅H₁₀N₂O₂·HCl |

| SMILES | CN1CC@HCN.Cl |

| InChI Key | CTCJZEIJGYQHQH-SCSAIBSYSA-N (free base) |

| Stereochemistry | (R)-configuration at the 5-position |

| Functional Groups | Oxazolidinone core, aminomethyl, methyl, hydrochloride salt |

Oxazolidinones are widely studied for their applications in asymmetric synthesis and medicinal chemistry, often serving as chiral auxiliaries or bioactive scaffolds.

Properties

IUPAC Name |

(5R)-5-(aminomethyl)-1,3-oxazolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2.ClH/c5-1-3-2-6-4(7)8-3;/h3H,1-2,5H2,(H,6,7);1H/t3-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWOFNQCERHOFJY-AENDTGMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC(=O)N1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1788036-27-0 | |

| Record name | 2-Oxazolidinone, 5-(aminomethyl)-, hydrochloride (1:1), (5R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1788036-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5R)-5-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Condensation with Aromatic Amines

The epoxypropyl phthalimide intermediate undergoes condensation with aromatic amines to form aryl-substituted intermediates. This step is crucial for introducing the aryl group at the 3-position of the oxazolidinone ring.

- Reactions are carried out in hydroxylated organic solvents such as isopropanol at reflux temperature to promote efficient condensation.

Cyclization to Oxazolidinone Ring

Cyclization is achieved by treating the condensation product with carbonic acid alkyl esters (e.g., ethyl carbonate) in the presence of bases like sodium ethylate. This step forms the oxazolidinone ring system.

- The reaction is typically conducted under reflux in toluene or similar solvents, yielding mixtures of stereoisomers that can be separated by chromatography if needed.

Aminolysis to Introduce Aminomethyl Group

The phthalimide protecting group is removed by aminolysis using hydrazine hydrate or methylamine in alcoholic solvents (e.g., methanol, ethanol) at temperatures ranging from 25 to 100 °C. This step liberates the free aminomethyl group at the 5-position.

- Extraction or salt precipitation methods follow to isolate the free amine or its hydrochloride salt.

Salt Formation and Purification

The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid under controlled temperature conditions (0–5 °C), followed by extraction and purification steps to yield the final product as a stable crystalline solid.

- The stereochemical integrity is maintained through the use of chiral starting materials such as (R)-epichlorohydrin, ensuring the (R)-configuration of the final product.

- Phase-transfer catalysis enhances reaction rates and yields in the epoxide ring opening step, with benzyltrimethylammonium salts being effective catalysts.

- Cyclization conditions have been optimized to favor high yields and manageable stereoisomer mixtures, which can be separated by medium-pressure silica chromatography if necessary.

- Aminolysis conditions using hydrazine hydrate are mild and effective for removing phthalimide protecting groups without racemization.

- The hydrochloride salt form improves the compound’s stability and facilitates purification by precipitation or extraction.

- Some methods incorporate further functionalization on the aromatic ring or side chains for derivatives, but the core preparation of this compound remains consistent.

- Alternative solvents such as dichloromethane and ethyl acetate are used in extraction and purification steps to optimize product isolation.

- Temperature control during salt formation and aminolysis is critical to prevent decomposition or side reactions.

The preparation of this compound is well-established through stereoselective epoxide ring opening, condensation with aromatic amines, cyclization to form the oxazolidinone ring, and aminolysis to introduce the aminomethyl group, followed by salt formation. These methods are supported by multiple patents and research articles, demonstrating reproducible high yields and optical purity. Optimization of reaction conditions, catalysts, and purification techniques ensures the production of this compound suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

®-5-(Aminomethyl)oxazolidin-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can convert the oxazolidinone ring to other nitrogen-containing heterocycles.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidinone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and alkoxides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted oxazolidinones and other nitrogen-containing heterocycles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

(R)-5-(Aminomethyl)oxazolidin-2-one hydrochloride is primarily noted for its potential as an antibiotic. Its mechanism of action involves inhibiting bacterial protein synthesis by binding to the bacterial ribosome, thus preventing the formation of the initiation complex necessary for protein synthesis. This action halts bacterial growth, making it a candidate for treating infections caused by Gram-positive bacteria.

Biological Studies

Research has shown that this compound exhibits significant antibacterial and antifungal properties. Studies are ongoing to explore its efficacy against various pathogens and to understand its biological activity better.

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique chiral configuration allows for the development of new derivatives with tailored biological activities.

Industrial Applications

The compound is also utilized in developing new materials and catalysts for various industrial processes. For example, it can be involved in creating polymeric materials or as a catalyst in chemical reactions due to its nitrogen-containing structure.

Case Studies

- Antibacterial Activity : A study demonstrated that this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an alternative treatment option for resistant bacterial strains.

- Synthesis of Derivatives : Research on synthesizing N-Aryl derivatives of this compound has shown promising results in enhancing antibacterial efficacy while minimizing side effects commonly associated with existing oxazolidinone antibiotics.

- Pharmacological Studies : Investigations into the pharmacokinetics and pharmacodynamics of this compound have revealed favorable absorption profiles, suggesting its viability as a therapeutic agent.

Mechanism of Action

The mechanism of action of ®-5-(Aminomethyl)oxazolidin-2-one hydrochloride involves the inhibition of bacterial protein synthesis. The compound binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication .

Comparison with Similar Compounds

Comparison with Structurally Similar Oxazolidinone Derivatives

Structural and Functional Differences

The following compounds exhibit high structural similarity (≥0.78 Tanimoto similarity) to (R)-5-(Aminomethyl)oxazolidin-2-one hydrochloride, based on molecular descriptors and substituent patterns :

| Compound Name | Molecular Formula | Key Substituents | Similarity Score |

|---|---|---|---|

| (5R)-3-(3-Fluoro-4-morpholinylphenyl)-5-hydroxymethyl-2-oxazolidione | C₁₄H₁₆FN₂O₄ | Hydroxymethyl, 3-fluoro-4-morpholinylphenyl | 0.85 |

| (R)-5-(Chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one | C₁₃H₁₅ClFN₂O₃ | Chloromethyl, 3-fluoro-4-morpholinophenyl | 0.82 |

| (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride | C₁₄H₁₈ClN₃O₄ | Aminomethyl, morpholinone-phenyl, (S)-configuration | 0.78 |

Key Observations:

The chloromethyl derivative introduces a reactive site for nucleophilic substitution, enabling divergent synthetic pathways compared to the aminomethyl group’s nucleophilic amine . The morpholinone-phenyl moiety in the third compound adds steric bulk and hydrogen-bonding capacity, likely affecting binding interactions in biological systems .

Stereochemical Considerations: The (S)-configured analog (similarity score 0.78) highlights the importance of chirality in oxazolidinones; enantiomeric differences can drastically impact pharmacological activity or synthetic utility .

Comparison with Fluorinated Oxazolidinone Chiral Auxiliaries

A fluorinated oxazolidinone, (4S,5R)-4-iso-Propyl-5-(perfluorooctyl)-oxazolidin-2-one, demonstrates how bulky fluorinated chains enhance utility in fluorous-phase synthesis. While structurally distinct from the target compound, its design principles—leveraging fluorophilic substituents for purification—contrast with the hydrophilic aminomethyl-hydrochloride system .

Research Implications and Limitations

- Pharmacological Potential: The aminomethyl group and hydrochloride salt position the target compound as a candidate for prodrug development or antimicrobial agents, though empirical studies are lacking in the provided evidence.

- Synthetic Applications : Fluorinated analogs (e.g., ) suggest opportunities for hybrid designs combining fluorous and hydrophilic motifs.

- Gaps in Data : Direct comparative studies on reactivity, stability, or bioactivity are absent; conclusions are inferred from structural trends.

Biological Activity

(R)-5-(Aminomethyl)oxazolidin-2-one hydrochloride is a member of the oxazolidinone class, which has garnered attention for its diverse biological activities, particularly in antibacterial and anticancer applications. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data tables.

Chemical Structure and Properties

This compound is characterized by its oxazolidinone core, which is known for its ability to inhibit bacterial protein synthesis. The compound's molecular formula is , and it features a unique stereochemistry that contributes to its biological activity.

The primary mechanism of action for oxazolidinones involves binding to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. This action is crucial against Gram-positive bacteria, including resistant strains. Recent studies have also suggested potential interactions with various molecular targets beyond bacterial ribosomes, including pathways involved in cancer cell proliferation.

Antibacterial Activity

Numerous studies have evaluated the antibacterial efficacy of this compound. A comparative study showed that this compound exhibited significant antibacterial activity against several Gram-positive pathogens.

Table 1: Antibacterial Activity Against Various Strains

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| (R)-5-(Aminomethyl)oxazolidin-2-one | < 1 | Staphylococcus aureus |

| < 1 | Enterococcus faecalis | |

| < 1 | Streptococcus pneumoniae |

These results indicate that this compound has a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics like linezolid, suggesting enhanced antibacterial properties .

Anticancer Activity

In addition to its antibacterial properties, this compound has been investigated for its anticancer potential. Research has shown that derivatives of oxazolidinones can induce apoptosis in cancer cells through various mechanisms.

Case Study: Antiproliferative Effects

A study evaluating the antiproliferative effects of oxazolidinone derivatives on MCF-7 and HeLa cancer cell lines reported significant cytotoxicity. The compound demonstrated an IC50 value of approximately 17.66 µM against MCF-7 cells, indicating a promising anticancer activity:

Table 2: Anticancer Activity Summary

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| (R)-5-(Aminomethyl)oxazolidin-2-one | MCF-7 | 17.66 |

| HeLa | 31.10 |

The mechanism underlying this activity involves the induction of apoptosis via caspase activation and mitochondrial dysfunction, which are critical pathways in cancer therapy .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of oxazolidinones has revealed that modifications to the side chains significantly impact their biological activity. For instance, specific functional groups enhance binding affinity to bacterial ribosomes and improve selectivity against cancer cells.

Table 3: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Addition of alkyl groups | Increased antibacterial potency |

| Aromatic substitutions | Enhanced anticancer effects |

These findings highlight the importance of chemical modifications in optimizing the therapeutic profiles of oxazolidinone derivatives .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-5-(Aminomethyl)oxazolidin-2-one hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via reductive amination of a ketone precursor followed by cyclization. For example, intermediates like (R)-5-(Chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one (CAS 496031-57-3) are synthesized using chiral catalysts to ensure enantiomeric purity . Optimization includes controlling temperature (0–5°C for sensitive steps), solvent selection (e.g., dichloromethane for cyclization), and stoichiometric ratios of reagents (e.g., 1.2 equivalents of reducing agents). Yield improvements (>65%) are achieved via iterative recrystallization .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Identifies stereochemistry and proton environments (e.g., NH2 and oxazolidinone ring protons) .

- HPLC-MS : Validates purity (>98%) and detects impurities like desacetyl derivatives (e.g., Linezolid-related compounds) using C18 columns and acetonitrile/water gradients .

- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1750 cm⁻¹, NH2 bends at ~1600 cm⁻¹) .

Q. How should researchers handle stability challenges during storage and experimental use?

- Methodological Answer : The hydrochloride salt is hygroscopic; store desiccated at –20°C in amber vials . Stability studies show degradation under UV light (>5% in 48 hours) and acidic conditions (pH <3), necessitating inert atmospheres (N2) for long-term storage. Pre-experiment solubility tests in PBS (pH 7.4) or DMSO are recommended to avoid precipitation .

Advanced Research Questions

Q. How can enantiomeric impurities in this compound be resolved, and what analytical thresholds are acceptable?

- Methodological Answer : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) separates (R)- and (S)-enantiomers. Mobile phases of hexane/isopropanol (85:15) resolve impurities at 0.1% detection limits . Regulatory guidelines (ICH Q3A) require <0.15% enantiomeric impurity for preclinical use .

Q. What structural modifications enhance the compound’s bioactivity while minimizing toxicity?

- Methodological Answer : Structure-activity relationship (SAR) studies focus on:

- Oxazolidinone ring : Substitution at C5 (aminomethyl group) improves target binding (e.g., ribosomal affinity in Linezolid analogs) .

- Aromatic substituents : Fluorine at the para position increases metabolic stability (t1/2 >4 hours in microsomal assays) .

Toxicity is mitigated by replacing morpholino groups with pyridinyl moieties, reducing hepatic CYP3A4 inhibition .

Q. How do metabolic pathways differ between this compound and its non-chiral analogs?

- Methodological Answer : In vitro metabolism (human liver microsomes) shows the (R)-enantiomer undergoes slower N-oxidation compared to racemic mixtures, reducing reactive metabolite formation. UPLC-QTOF identifies primary metabolites as glucuronide conjugates (m/z 450–500) .

Q. What experimental strategies resolve contradictions in reported solubility data across studies?

- Methodological Answer : Discrepancies arise from pH-dependent solubility (e.g., 25 mg/mL at pH 5 vs. <5 mg/mL at pH 7.4). Standardize protocols using USP buffers and dynamic light scattering (DLS) to assess aggregation. Cross-validate with computational models (e.g., COSMO-RS) to predict solubility in novel solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.